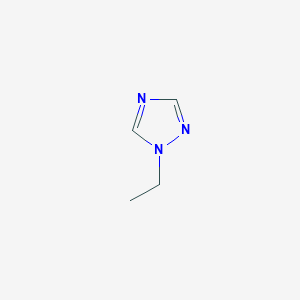

1-Ethyl-1,2,4-triazole

Descripción

Significance of 1,2,4-Triazole (B32235) Systems in Contemporary Chemical Research

The 1,2,4-triazole scaffold is a privileged structure in modern chemical research, primarily due to its versatile applications in medicinal chemistry, agriculture, and materials science. researchgate.netrjptonline.orgnih.gov Its unique arrangement of nitrogen atoms allows for a variety of interactions, including hydrogen bonding and coordination with metal ions, making it a valuable component in the design of new functional molecules. nih.govnih.gov

In the pharmaceutical realm, numerous drugs incorporate the 1,2,4-triazole moiety, exhibiting a wide array of biological activities. researchgate.netmdpi.com These include antifungal agents like fluconazole (B54011) and itraconazole, antiviral drugs such as ribavirin, and anxiolytics like alprazolam. researchgate.netmdpi.com The structural rigidity and hydrogen bonding capabilities of the triazole ring contribute to its ability to interact with biological targets with high affinity. nih.govnih.gov

Beyond medicine, 1,2,4-triazole derivatives are crucial in agriculture as herbicides and fungicides, helping to protect crops and ensure food security. mdpi.com In the field of materials science, these compounds are explored for their use in the development of corrosion inhibitors, ionic liquids, and polymers with specific optical and electronic properties. nih.gov

The specific compound, 1-Ethyl-1,2,4-triazole , serves as a building block in the synthesis of more complex molecules. For instance, it is a starting material in the synthesis of N-heterocyclic carbene (NHC) complexes of rhodium, which are studied for their catalytic activity in reactions like transfer hydrogenation. nih.gov

Overview of Isomeric Forms and Tautomerism in 1,2,4-Triazoles

Triazoles exist in two primary isomeric forms: 1,2,3-triazole and 1,2,4-triazole, distinguished by the relative positions of the three nitrogen atoms in the five-membered ring. mdpi.comresearchgate.net This article focuses on the 1,2,4-isomer.

A key feature of the 1,2,4-triazole ring is its ability to exhibit tautomerism, a phenomenon where a proton can migrate between different nitrogen atoms, leading to rapidly interconverting isomers. The unsubstituted 1,2,4-triazole can exist in two tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole. chemicalbook.comwikipedia.org The 1H tautomer is generally considered to be the more stable form. chemicalbook.com

The position of the substituent, such as the ethyl group in This compound , determines the specific tautomeric form. The nomenclature "1-Ethyl" indicates that the ethyl group is attached to the nitrogen atom at position 1 of the triazole ring.

Historical Context and Evolution of Research on 1,2,4-Triazoles

The study of triazoles dates back to the late 19th century, with the initial synthesis and characterization of the parent heterocycle. Foundational synthetic methods, such as the Einhorn–Brunner and Pellizzari reactions, were crucial in the early exploration of this class of compounds. Over the decades, research has evolved from fundamental synthesis to the exploration of the vast chemical space offered by substituted triazoles.

The continuous development of new synthetic methodologies has enabled the preparation of a diverse array of 1,2,4-triazole derivatives with tailored properties. This has been driven by the increasing recognition of their potential in various applications, particularly in drug discovery and agrochemicals. The investigation of compounds like This compound and its derivatives is a testament to the ongoing interest in fine-tuning the properties of this versatile heterocyclic system for specific applications. nih.gov

Compound Data

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-ethyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3/c1-2-7-4-5-3-6-7/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEOIYPLRWRCSMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60333962 | |

| Record name | 1-Ethyl-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16778-70-4 | |

| Record name | 1-Ethyl-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 1 Ethyl 1,2,4 Triazole and Its Derivatives

Cyclization Reactions for 1,2,4-Triazole (B32235) Ring Formation

The formation of the 1,2,4-triazole ring is often achieved through cyclization reactions, which involve the construction of the heterocyclic ring from acyclic precursors.

Synthesis via Hydrazine (B178648) and Formamide (B127407) Condensation

A well-established method for synthesizing the 1,2,4-triazole core is the reaction between a hydrazine derivative and formamide. This approach, known as the Pellizzari reaction, involves the condensation of an amide and a hydrazide. bohrium.comwikipedia.org Specifically, heating a mixture of ethylhydrazine (B1196685) with an excess of formamide would be a direct route to produce 1-Ethyl-1,2,4-triazole. The reaction generally requires elevated temperatures. bohrium.com A variation of this method involves heating hydrazine hydrochloride with formamide in the presence of a base like potassium hydroxide (B78521) (KOH) to yield the parent 1,2,4-triazole. bohrium.com Microwave irradiation has been shown to shorten reaction times and improve yields for the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide. wikipedia.org

Another classical method is the Einhorn-Brunner reaction, which involves the condensation of diacylamines with hydrazines or monosubstituted hydrazines in the presence of a weak acid. bohrium.com For the synthesis of this compound, N,N-diformylamine could be reacted with ethylhydrazine. The reaction often produces a mixture of isomeric triazoles. wikipedia.org

| Reaction Name | Reactants | General Conditions | Product |

| Pellizzari Reaction | Amide + Hydrazide | High Temperature | 1,2,4-Triazole |

| Einhorn-Brunner Reaction | Diacylamine + Hydrazine | Weak Acid | Isomeric 1,2,4-Triazoles |

Photochemical Routes to 1,2,4-Triazoles

Photochemical methods offer an alternative pathway to synthesize 1,2,4-triazoles under mild conditions. One such approach involves the photochemical reaction of acceptor-only diazoalkanes with azodicarboxylates. rsc.orgrsc.orgresearchgate.net Photoexcitation of the azodicarboxylate generates a triplet species that reacts with the diazoalkane to form an azomethine ylide. This intermediate then undergoes a dipolar cycloaddition with a nitrile to furnish the 1,2,4-triazole ring. rsc.orgrsc.orgresearchgate.net To synthesize a this compound derivative using this method, an ethyl-substituted diazo compound could be employed along with an appropriate nitrile and azodicarboxylate. The reaction is typically carried out under irradiation with blue LEDs at room temperature. rsc.orgresearchgate.net

Another photochemical strategy involves the transformation of other heterocyclic rings, such as tetrazoles. Photochemical excitation of a 2,5-disubstituted tetrazole can lead to the extrusion of nitrogen gas, generating a short-lived nitrilimine intermediate. This intermediate can then cyclize to form a 1,2,4-triazole derivative.

Cyclocondensation Reactions with Carboxylic Acid Hydrazides

Carboxylic acid hydrazides are versatile building blocks for the synthesis of 1,2,4-triazoles. A common method involves the cyclocondensation of a carboxylic acid hydrazide with an appropriate reagent. For instance, easily accessible carboxylic acid hydrazides can undergo cyclocondensation with ethyl carbethoxyformimidate to yield 5-substituted ethyl 1,2,4-triazole-3-carboxylates. chemicalbook.com To obtain a 1-ethyl substituted triazole, one would start with an N-ethyl-substituted hydrazide.

The general synthetic pathway involves reacting the carboxylic acid hydrazide with a suitable cyclizing agent, often under reflux conditions. The choice of reactants and conditions can influence the substitution pattern of the final triazole ring.

| Starting Material | Reagent | Product |

| Carboxylic Acid Hydrazide | Ethyl Carbethoxyformimidate | 5-Substituted Ethyl 1,2,4-triazole-3-carboxylate |

| N-ethyl-substituted Hydrazide | Various cyclizing agents | This compound derivative |

Multi-component Reactions for Substituted 1,2,4-Triazoles

Multi-component reactions (MCRs) are highly efficient for the synthesis of complex molecules like substituted 1,2,4-triazoles in a single step from three or more starting materials. tandfonline.comfrontiersin.orgacs.orgpreprints.orgmdpi.com These reactions offer advantages such as high atom economy, simplified purification, and the ability to generate diverse molecular libraries. tandfonline.com

One example is a three-component reaction of an aldehyde, 3-amino-1,2,4-triazole, and ethyl cyanoacetate (B8463686) to produce dihydro- chemicalbook.comtandfonline.comscispace.comtriazolo[1,5-a]pyrimidines. frontiersin.orgpreprints.org While this does not directly yield this compound, it demonstrates the utility of MCRs in building complex heterocyclic systems based on the 1,2,4-triazole core. To synthesize a 1-ethyl substituted triazole via an MCR, one could envision a reaction involving an ethyl-containing starting material, such as ethylhydrazine, in a one-pot reaction with other suitable components.

Regioselective Synthesis of 1,3- and 1,5-Disubstituted 1,2,4-Triazoles

Controlling the regioselectivity in the synthesis of disubstituted 1,2,4-triazoles is a significant challenge. Catalyst-controlled methodologies have been developed to selectively synthesize either 1,3- or 1,5-disubstituted 1,2,4-triazoles from the same starting materials. isres.org For example, the [3+2] cycloaddition of isocyanides with diazonium salts can be directed by the choice of catalyst. Silver(I) catalysis typically yields 1,3-disubstituted 1,2,4-triazoles, while copper(II) catalysis favors the formation of 1,5-disubstituted isomers. isres.org

To achieve a 1-ethyl-1,3-disubstituted-1,2,4-triazole, one could potentially use an ethyl-substituted isocyanide or diazonium salt in the presence of a silver(I) catalyst. This approach allows for the controlled construction of specifically substituted triazole rings.

| Catalyst | Product |

| Silver(I) | 1,3-Disubstituted 1,2,4-triazole |

| Copper(II) | 1,5-Disubstituted 1,2,4-triazole |

Transformations of Existing Heterocyclic Compounds to Construct the 1,2,4-Triazole Ring

The 1,2,4-triazole ring can also be constructed by the transformation of other pre-existing heterocyclic systems. This approach can be particularly useful when the starting heterocycle is readily available.

Common precursors for such transformations include oxadiazoles (B1248032) and tetrazoles. For instance, the hydrazinolysis of a 1,3,4-oxadiazole-2-thione can lead to the formation of a 4-amino-1,2,4-triazole-3-thiol. nih.gov This transformation involves the ring-opening of the oxadiazole by hydrazine, followed by intramolecular cyclization to form the triazole ring. To synthesize a this compound derivative, one could start with an appropriately substituted oxadiazole and ethylhydrazine.

Similarly, tetrazoles can be converted to 1,2,4-triazoles. For example, 1-(1,2,4-triazol-1-yl)-5-substituted-tetrazoles can be synthesized through the heterocyclization of 3-amino-1,2,4-triazole. nih.govresearchgate.net This demonstrates the interconversion of azole rings, providing a synthetic route to novel triazole derivatives.

Structural Modifications in Side Chains of 1,2,4-Triazole Derivatives

Modifying the side chains attached to the 1,2,4-triazole core is a widely used strategy to create extensive libraries of compounds with varied properties. benthamdirect.comingentaconnect.com These modifications can range from simple extensions of alkyl chains to complex functionalizations.

For example, monotriazolium salts can be synthesized to act as building blocks for more complex structures. The treatment of a triazole with an excess of a bifunctional reagent like 1-bromo-3-chloropropane (B140262) can introduce a reactive handle, such as a 3-chloropropyl substituent. This substituent is then available for a second nucleophilic attack by another 1,2,4-triazole, leading to the formation of nonsymmetrical bistriazolium dications. thieme-connect.com

In the context of developing biologically active agents, extensive modifications have been made to the side chains of antifungal triazoles. uomustansiriyah.edu.iqekb.eg This includes simplifying complex side chains or altering halogen substituents on phenethyl-triazole scaffolds to study structure-activity relationships (SAR). ekb.eg The synthesis of triazole derivatives often involves multi-step reaction protocols starting from a core triazole structure, with subsequent steps focused on building or modifying the side chains. chemmethod.commdpi.com For instance, an ethyl acetate (B1210297) group can be introduced at the N1 position, and this ester can then be converted to a hydrazide, which serves as a key intermediate for synthesizing a variety of derivatives, such as those containing oxadiazole or thiadiazole rings. tubitak.gov.trmdpi.com

Green Chemistry Approaches in 1,2,4-Triazole Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly or "green" methods for synthesizing 1,2,4-triazoles. nih.govbohrium.com These approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.

One notable green method is the use of electrochemical synthesis. An electrochemical dehydrogenative [3+2] annulation has been developed for synthesizing 1,2,4-triazoles from readily available amines and hydrazones. This method advantageously proceeds without the need for transition metals, acids, bases, or external oxidants, making it an environmentally benign alternative to traditional methods. sioc-journal.cn

Microwave-assisted synthesis has also emerged as a powerful green tool. A simple and efficient method for preparing substituted 1,2,4-triazoles from hydrazines and formamide proceeds smoothly under microwave irradiation in the absence of any catalyst, demonstrating excellent functional-group tolerance. organic-chemistry.org

Other green strategies include one-pot syntheses that reduce the number of workup and purification steps, thereby minimizing solvent use and waste generation. isres.orgjrespharm.com The use of ionic liquids as recyclable solvents and catalysts in reactions like the Suzuki cross-coupling also represents a move towards greener synthetic protocols. nih.gov Furthermore, reactions have been developed that use water as a solvent or proceed under solvent-free conditions, significantly improving the environmental profile of the synthesis. jrespharm.comiau.ir

Table 3: Green Synthesis Approaches for 1,2,4-Triazoles

| Green Approach | Starting Materials | Key Features | Reference |

|---|---|---|---|

| Electrochemical Synthesis | Amines and hydrazones | Transition-metal-, acid-, base-, and external oxidant-free | sioc-journal.cn |

| Microwave-Assisted Synthesis | Hydrazines and formamide | Catalyst-free, mild conditions | organic-chemistry.org |

| One-Pot Synthesis | Thiourea, dimethyl sulfate, hydrazides | K₂CO₃ as base, moderate conditions | isres.org |

| Ionic Liquids | Bromo-triazoles, boronic acids | Recyclable solvent/catalyst system for Suzuki coupling | nih.gov |

Advanced Spectroscopic and Structural Elucidation Techniques for 1 Ethyl 1,2,4 Triazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of 1,2,4-triazole (B32235) derivatives, offering precise information about the chemical environment of atomic nuclei such as hydrogen (¹H) and carbon (¹³C). ijsr.netrroij.com

Proton NMR (¹H NMR) spectroscopy is critical for identifying the hydrogen atoms within 1-Ethyl-1,2,4-triazole derivatives. The spectrum provides information on the ethyl substituent and the protons attached to the triazole ring.

Ethyl Group Signals : The ethyl group typically presents as a characteristic quartet for the methylene (B1212753) protons (-CH₂) and a triplet for the methyl protons (-CH₃), arising from spin-spin coupling.

Triazole Ring Protons : The protons on the triazole ring appear as singlets in the aromatic region of the spectrum. For instance, in various 1,2,4-triazole derivatives, these protons are observed as distinct singlets at chemical shifts often ranging from approximately 7.7 to 8.3 ppm. nih.gov Specifically, studies have reported signals for triazole ring protons at chemical shifts such as 8.20 and 7.85 ppm. mdpi.com

| Proton Assignment | Typical Chemical Shift (ppm) | Multiplicity | Reference Example | Citation |

|---|---|---|---|---|

| Triazole-H (C3-H) | ~8.20 - 8.35 | Singlet | 1-(1,3-diphenylpropan-2-yl)-1H-1,2,4-triazole | nih.gov |

| Triazole-H (C5-H) | ~7.77 - 8.03 | Singlet | 1-(1,3-diphenylpropan-2-yl)-1H-1,2,4-triazole | nih.gov |

| Ethyl (-CH₂) | ~4.14 - 4.22 | Triplet or Quartet | 1-butyl-3-(4'-ethyl[1,1'-biphenyl]-4-yl)-5-(trifluoromethyl)-1H-1,2,4-triazole | rroij.com |

| Ethyl (-CH₃) | ~0.66 - 1.01 | Triplet | 1-butyl-3-(4'-ethyl[1,1'-biphenyl]-4-yl)-5-(trifluoromethyl)-1H-1,2,4-triazole | rroij.com |

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing data on the carbon skeleton of the molecule. It is particularly useful for confirming the presence of the triazole ring and its substituents. ijsr.net

Triazole Ring Carbons : The carbon atoms within the 1,2,4-triazole ring (C3 and C5) exhibit characteristic chemical shifts in the downfield region, typically between 140 and 170 ppm. ijsr.netmdpi.com For example, ¹³C NMR spectra of certain derivatives show signals for the triazole C3 and C5 carbons at approximately 144.4 ppm and 153.4 ppm, respectively. mdpi.com Other studies have identified these carbons at around 145.3 ppm and 150.9 ppm. mdpi.com The precise shift depends on the substituents attached to the ring.

Ethyl Group Carbons : The carbons of the ethyl group appear in the upfield region of the spectrum, consistent with aliphatic carbons.

| Carbon Assignment | Typical Chemical Shift (ppm) | Reference Example | Citation |

|---|---|---|---|

| Triazole C3 | ~144 - 151 | Isopropyl ((2S)-1-((4-(2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)phenyl)amino)-1-oxopropan-2-yl)carbamate | mdpi.com |

| Triazole C5 | ~150 - 157 | Isopropyl ((2S)-1-((4-(2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)phenyl)amino)-1-oxopropan-2-yl)carbamate | mdpi.com |

| Ethyl (-CH₂) | ~30 - 50 | 1-butyl-3-(4'-ethyl[1,1'-biphenyl]-4-yl)-5-(trifluoromethyl)-1H-1,2,4-triazole | rroij.com |

| Ethyl (-CH₃) | ~11 - 16 | 1-butyl-3-(4'-ethyl[1,1'-biphenyl]-4-yl)-5-(trifluoromethyl)-1H-1,2,4-triazole | rroij.com |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. ijsr.netbohrium.comuantwerpen.be

Triazole Ring Vibrations : The 1,2,4-triazole ring is characterized by specific stretching vibrations. The C=N and N=N stretching bands are diagnostic features, typically appearing in the 1400-1600 cm⁻¹ region. ijsr.net

C-H Vibrations : Aromatic C-H stretching vibrations from the triazole ring are observed above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group appears just below 3000 cm⁻¹. researchgate.net

Other Vibrations : The spectra also show C-N stretching and various bending vibrations that create a unique fingerprint for each derivative, allowing for their identification and characterization.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Citation |

|---|---|---|

| Aromatic C-H Stretch | 3030 - 3100 | researchgate.net |

| Aliphatic C-H Stretch | 2850 - 2960 | rsc.org |

| N=N Stretch | 1550 - 1570 | ijsr.net |

| C=N Stretch | 1411 - 1600 | ijsr.net |

| Aromatic Frame (C=C) | 1480 - 1620 | researchgate.netrsc.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Studies

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated systems. The unsubstituted 1,2,4-triazole shows a weak absorption at around 205 nm. ijsr.net The introduction of an ethyl group and other substituents on the triazole ring can cause a shift in the absorption maximum (λ_max). For example, N-acetylation of the ring leads to a bathochromic (red) shift. ijsr.net The electronic absorption properties are linked to the transitions between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net For many triazole derivatives, the observed absorption bands are due to π → π* transitions within the aromatic system. researchgate.net Studies on substituted triazoles have shown absorption maxima ranging from 250 to 300 nm, depending on the nature and position of the substituents. ijsr.net

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. ijsr.net In the analysis of 1,2,4-triazole derivatives, MS typically shows a strong molecular ion peak (M⁺). ijsr.net A common fragmentation pattern involves the cleavage of the N1–N2 and N4–C5 bonds of the triazole ring. ijsr.net

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the precise elemental formula of the parent compound and its fragments. This is crucial for confirming the identity of newly synthesized derivatives. mdpi.comnih.gov Often, spectra are recorded using soft ionization techniques like Electrospray Ionization (ESI), where the protonated molecule [M+H]⁺ is frequently observed. mdpi.com

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a definitive technique for determining the precise atomic and molecular structure of a crystalline compound. It provides detailed information about bond lengths, bond angles, and crystallographic symmetry, which is essential for understanding the structure-property relationships in this compound derivatives.

Research on various derivatives has successfully employed this method to confirm molecular structures and analyze supramolecular assemblies. For instance, the analysis of N-aroyl-1,2,4-triazoles revealed that their crystal structures are often characterized by the formation of dimers through N–H···N hydrogen bonds. isres.org The specific nature of intermolecular interactions, which dictate the crystal packing, is influenced by the substituents on the molecule. isres.orgbohrium.com

Studies on metal complexes incorporating ethyl-triazole ligands have also relied heavily on X-ray diffraction. The structure of tris-μ-(4-ethyl-1,2,4-triazole-N1,N2)-(4-ethyl-1,2,4-triazole-N1)-aquo-bis[bis(thiocyanato-N)-nickel(II)]hydrate revealed a dimeric unit where two nickel ions are bridged by three 4-ethyl-1,2,4-triazole (B2591264) groups. scilit.com Similarly, the structures of rhodium and iridium N-heterocyclic carbene (NHC) complexes derived from 4-benzyl-1-ethyl-1,2,4-triazolium bromide have been elucidated, showing distorted square-planar geometries around the metal centers. researchgate.net

The N–C–N bond angle within the triazole or triazolium ring is a key parameter. In the triazolium salt 4-benzyl-1-ethyl-1,2,4-triazolium bromide, this angle is 107.1 (2)°, while in its metal complexes, it ranges from 102.2 (3)° to 103.8 (5)°. researchgate.net In another example, (4-butyl-1-ethyl-1,2,4-triazol-5-ylidene) complexes, the N—C—N bond angles were found to be around 103°. iucr.org For 1-ethyl-4-isopropyl-1,2,4-triazolium bromide, the N—C—N bond angles in the triazolium ring are between 106.93 (18)° and 111.35 (18)°. nih.gov These variations highlight the influence of substitution and coordination on the ring geometry.

The following table summarizes crystallographic data for several this compound derivatives.

Elemental Analysis Techniques

Elemental analysis, commonly CHNS (Carbon, Hydrogen, Nitrogen, Sulfur) analysis, is a fundamental technique for characterizing newly synthesized compounds. unipd.it It determines the mass percentages of these elements in a sample, which are then compared to the theoretically calculated values based on the compound's proposed molecular formula. This comparison is crucial for verifying the empirical formula and assessing the purity of the synthesized derivative. unipd.itintertek.com

The technique typically involves the complete and instantaneous combustion of the sample through dynamic flash combustion, which converts the elements into gaseous products (CO₂, H₂O, N₂, SO₂). eurofins.inthermofisher.com These gases are then separated and quantified using a thermal conductivity detector (TCD). thermofisher.com The reliability and cost-effectiveness of this method make it an indispensable tool in synthetic chemistry. unipd.it

In the synthesis of 1,2,4-triazole derivatives, elemental analysis is routinely reported as a final confirmation of the structure, alongside spectroscopic data. nih.govnih.gov For example, in the characterization of aralkylated 2-aminothiazole-ethyltriazole hybrids, the experimentally found elemental composition was shown to be in close agreement with the calculated values, corroborating the proposed molecular formula. brieflands.com

The table below presents representative elemental analysis data for a selection of 1,2,4-triazole derivatives, demonstrating the close correlation between calculated and experimentally found values.

Thermogravimetric Analysis (TGA) for Thermal Behavior Elucidation

Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a valuable tool for investigating the thermal stability, decomposition pathways, and the presence of intermediates in this compound derivatives. jocpr.comresearchgate.net

The TGA thermogram plots mass loss against temperature. For many 1,2,4-triazole derivatives, the analysis reveals a multi-stage decomposition process. mdpi.comajol.info The onset temperature of decomposition is a key indicator of the compound's thermal stability. Research has shown that the stability and decomposition mechanisms are significantly affected by the nature and position of substituents on the triazole ring. rsc.orgacs.org For instance, the introduction of different functional groups can alter the primary decomposition paths. acs.org

In a study of a Co(II) complex with a 1,2,4-triazole derivative ligand, TGA showed a three-stage decomposition. The initial weight loss between 160-180 °C was attributed to the loss of a CO₂ fragment, with subsequent ligand decomposition occurring at a much higher temperature range of 380-430 °C. ajol.info For 1,2,4-triazole itself, DTA (a related technique often run simultaneously) shows an endothermic peak around 121.98°C corresponding to its melting, followed by decomposition at higher temperatures. researchgate.net Understanding these thermal behaviors is critical, particularly for materials that may be subjected to high temperatures in their application. acs.org

The following table summarizes findings from the thermal analysis of various triazole derivatives.

Computational and Theoretical Chemistry of 1 Ethyl 1,2,4 Triazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. isres.org It is frequently employed to calculate the physicochemical properties of molecules with high accuracy and relatively low computational cost. isres.org For 1,2,4-triazole (B32235) and its derivatives, DFT methods, such as B3LYP, are used to model a wide range of properties. isres.orgresearchgate.net

The first step in most computational studies is geometry optimization, which determines the lowest energy arrangement of atoms in a molecule. For 1-Ethyl-1,2,4-triazole, this process would identify the most stable conformation by calculating bond lengths, bond angles, and dihedral angles.

Table 1: Representative Optimized Geometrical Parameters for the 1,2,4-Triazole Ring (Note: Data is based on the parent 1,2,4-triazole and is representative. Actual values for this compound may vary slightly.)

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| N1-C2 | 1.33 | N1-C2-N3 |

| C2-N3 | 1.32 | C2-N3-N4 |

| N3-N4 | 1.36 | N3-N4-C5 |

| N4-C5 | 1.32 | N4-C5-N1 |

| C5-N1 | 1.34 | C5-N1-C2 |

Source: Adapted from DFT/B3LYP/6-311G calculations on 1,2,4-triazole. researchgate.net

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding chemical reactivity and electronic properties. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net

For the parent 1,2,4-triazole, the HOMO/LUMO distributions are almost entirely located on the triazole ring structure, indicating that this is the primary site for electronic activity. researchgate.net The introduction of an ethyl group, an electron-donating substituent, is expected to raise the energy of the HOMO and slightly alter the HOMO-LUMO gap compared to the unsubstituted triazole. In various substituted 1,2,4-triazoles, the HOMO-LUMO gap is a key parameter used to explain their biological and chemical activity. nih.govnih.gov A smaller energy gap generally implies higher reactivity. researchgate.net

Table 2: Calculated FMO Energies for Representative 1,2,4-Triazoles

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Method/Basis Set |

|---|---|---|---|---|

| 1,2,4-Triazole | -7.42 | -0.63 | 6.79 | B3LYP/6-311G |

| A 1,2,4-triazole derivative | -7.144 | -2.526 | 4.618 | M06/6-311G(d,p) |

| A quinoline-triazole derivative | Not specified | Not specified | 2.59 | DFT Calculation |

Source: Data compiled from studies on 1,2,4-triazole and its derivatives. researchgate.netresearchgate.net

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. isres.org The MEP map plots the electrostatic potential onto the electron density surface, with different colors representing different potential values. Typically, red areas indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue areas indicate positive potential (electron-poor, susceptible to nucleophilic attack).

For 1,2,4-triazole derivatives, MEP analysis consistently shows the most negative potential localized around the nitrogen atoms of the triazole ring, particularly N2 and N4, making them the primary sites for electrophilic interactions like protonation. isres.orgresearchgate.net The hydrogen atoms and the carbon atoms of the ring generally exhibit positive potential. The ethyl group on this compound would show a region of moderately positive potential. This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding. bohrium.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule. researchgate.netias.ac.in It examines the delocalization of electron density between filled Lewis-type orbitals (bonds or lone pairs) and empty non-Lewis-type orbitals. This charge delocalization, or hyperconjugation, is a key factor in molecular stability.

In the 1,2,4-triazole ring, NBO analysis reveals significant delocalization of π-electrons, which accounts for its aromatic character. researchgate.net The analysis also quantifies the charge on each atom. For the parent 1,2,4-triazole, the nitrogen atoms (N2 and N4) carry the most negative charge, confirming them as the likely sites for protonation. researchgate.net The attachment of an ethyl group at N1 would lead to a redistribution of charge, with the NBO analysis detailing the specific donor-acceptor interactions between the ethyl group's sigma bonds and the triazole ring's orbitals. ias.ac.inresearchgate.net

From the HOMO and LUMO energies, a range of global reactivity descriptors can be calculated to quantify a molecule's chemical behavior. researchgate.netnih.gov These quantum chemical parameters provide a theoretical basis for predicting reactivity.

Chemical Potential (μ) : Describes the tendency of electrons to escape from a system.

Hardness (η) and Softness (S) : Hardness is a measure of resistance to change in electron distribution, while softness is the reciprocal of hardness. Hard molecules have a large HOMO-LUMO gap, and soft molecules have a small gap. researchgate.net

Electronegativity (χ) : Measures the power of an atom or group to attract electrons.

Electrophilicity Index (ω) : Quantifies the ability of a species to accept electrons.

Fukui Indices : Identify the most reactive sites in a molecule for nucleophilic, electrophilic, or radical attack. researchgate.net

These descriptors are widely calculated for 1,2,4-triazole derivatives to understand their reaction mechanisms and biological activities. researchgate.netdnu.dp.ua

Table 3: Representative Global Reactivity Descriptors (Note: These values are illustrative, based on general findings for 1,2,4-triazoles.)

| Descriptor | Formula | Typical Interpretation |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer |

| Softness (S) | 1 / (2η) | Ease of charge transfer |

| Electronegativity (χ) | -μ | Electron-attracting power |

| Electrophilicity Index (ω) | μ2 / (2η) | Electron-accepting capacity |

Source: Compiled from various theoretical studies on heterocyclic compounds. researchgate.netnih.gov

DFT calculations can predict infrared (IR) spectra and Nuclear Magnetic Resonance (NMR) chemical shifts with remarkable accuracy, aiding in the structural characterization of newly synthesized compounds. isres.org

Theoretical vibrational frequencies are calculated by determining the second derivatives of the energy with respect to atomic displacements. These calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors, allowing for direct comparison with experimental FT-IR spectra. isres.org For 1,2,4-triazole derivatives, characteristic vibrations include N-H/C-H stretching, C=N stretching, and ring deformation modes. mdpi.com

Similarly, NMR chemical shifts can be computed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. isres.org Theoretical ¹H and ¹³C NMR spectra for 1,2,4-triazole derivatives have shown good agreement with experimental data, helping to confirm structures and assign peaks, especially in complex molecules. nih.govmdpi.com For this compound, calculations would predict the chemical shifts for the two distinct ring protons (at C3 and C5) and the protons of the ethyl group. chalmers.selatrobe.edu.au

Semi-Empirical Methods (e.g., AM1, PM3) for Electronic Properties

Semi-empirical quantum mechanical methods, such as Austin Model 1 (AM1) and Parameterized Model 3 (PM3), offer a computationally less intensive alternative to ab initio methods for predicting the electronic properties of molecules like this compound. These methods are particularly useful for larger systems and for preliminary analysis.

Studies on various 1,2,4-triazole derivatives have employed these methods to establish correlations between calculated quantum chemical indices and observed properties. For instance, methods like AM1, MNDO, and PM3 have been used to study the corrosion inhibition potential of triazole derivatives. In these investigations, researchers calculate parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), and the standard enthalpy of formation (ΔHf). These parameters help in understanding the interaction between the inhibitor molecule and a metal surface.

Another application involves modeling the electrical conductivity of triazole-based molecular systems. researchgate.net The one-electron transfer energy (ΔEt), calculated using PM3 and Density Functional Theory (DFT), has been utilized as a key parameter to construct quantum models of electrical conductivity. researchgate.net By comparing theoretical results with experimental measurements, such studies have successfully identified which molecular arrangements lead to better conductivity. researchgate.net The use of methods like AM1 and PM3 allows for the evaluation of ylide bond lengths, bond orders, dipole moments, and rotational barriers, providing insights into the structure and reactivity of cycloimmonium ylides derived from triazoles. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) has become a standard and powerful tool for investigating the electronically excited states of molecules. researchgate.netrsc.org It provides a balance between computational cost and accuracy, making it suitable for studying the optical properties of a wide range of compounds, including those containing the 1,2,4-triazole moiety. researchgate.net

TD-DFT calculations are used to predict absorption and emission spectra, which correspond to electronic transitions from the ground state to excited states and vice versa. rsc.org The methodology can determine the energies of these transitions, oscillator strengths (which relate to the intensity of absorption), and the nature of the excited states (e.g., local π → π* transitions, charge-transfer excitations). tandfonline.comfigshare.com

For triazole-based systems, TD-DFT has been employed to calculate electronic absorption and emission spectra. bohrium.com For example, studies on novel bis(1,2,4-triazines) used TD-DFT to compute their optical properties in both the gas phase and in solution, with the results showing good agreement with experimental measurements. bohrium.com The choice of an appropriate exchange-correlation functional (like B3LYP, PBE0, or CAM-B3LYP) and basis set is critical for obtaining reliable results. researchgate.net Environmental factors, such as the presence of a solvent, can be incorporated into TD-DFT calculations using models like the Polarizable Continuum Model (PCM), which provides a more realistic description of the molecule's behavior in solution. researchgate.netresearchgate.net

Table 2: Applications of TD-DFT in Studying Excited States of Triazole-Related Compounds

Quantum Chemical Investigations of Corrosion Inhibition Mechanisms

Quantum chemical calculations, predominantly using Density Functional Theory (DFT), are widely used to elucidate the mechanisms by which 1,2,4-triazole derivatives, and by extension this compound, inhibit the corrosion of metals. nih.govscispace.com These theoretical studies correlate the molecular and electronic structure of the inhibitor with its experimentally observed inhibition efficiency. nih.govsci-hub.se

The inhibition mechanism is generally attributed to the adsorption of the triazole compound onto the metal surface, forming a protective film. This adsorption can occur through both physical (physisorption) and chemical (chemisorption) interactions. The 1,2,4-triazole ring is rich in π-electrons and contains nitrogen heteroatoms with lone pairs of electrons, which can interact with the vacant d-orbitals of metal atoms. nih.gov

DFT calculations provide several key descriptors that quantify these interactions:

EHOMO and ELUMO : A high EHOMO value is associated with a greater ability of the molecule to donate electrons to the metal's empty d-orbitals, facilitating adsorption. A low ELUMO value indicates a higher tendency to accept electrons from the metal. sci-hub.se

Energy Gap (ΔE) : A small energy gap between HOMO and LUMO implies higher reactivity and can lead to stronger adsorption on the metal surface. sci-hub.se

Mulliken Charges : Analysis of the charge distribution on the atoms of the molecule helps identify the active centers for adsorption. Nitrogen atoms in the triazole ring are typically found to have significant negative charges, making them primary sites for interaction with the positively charged metal surface. sci-hub.se

Dipole Moment (μ) : A higher dipole moment can enhance the adsorption of the inhibitor onto the metal surface.

Studies on various triazole derivatives have consistently shown that their effectiveness as corrosion inhibitors for metals like mild steel and copper in acidic media can be successfully explained by these quantum chemical parameters. nih.govscispace.comsci-hub.se

Theoretical Studies on Decomposition Reactions

Theoretical studies, primarily using DFT, have been instrumental in investigating the thermal decomposition mechanisms of 1,2,4-triazole and its derivatives, particularly energetic materials containing nitro groups. tandfonline.comfigshare.comresearchgate.net These studies aim to predict the initial steps of thermolysis, identify the most likely decomposition pathways, and understand the relationship between molecular structure and thermal stability. researchgate.net

For the 1,2,4-triazole ring, key decomposition pathways investigated include:

Ring Cleavage : The breaking of bonds within the triazole ring, often initiated at the weaker C-N or N-N bonds. The presence of substituents can significantly influence which bond breaks first. tandfonline.comfigshare.com

Substituent Dissociation : The breaking of the bond between a substituent (like a nitro or amino group) and the triazole ring. tandfonline.comfigshare.com

Hydrogen Transfer : Intramolecular transfer of a hydrogen atom, which can be a precursor to other decomposition steps. tandfonline.comacs.org

Protonation Site Preferences and Mechanism Studies using DFT

Density Functional Theory (DFT) calculations have been effectively used to study the protonation of the 1,2,4-triazole ring, a fundamental process that governs its behavior in acidic media and its role in many biological systems. researchgate.netdnu.dp.ua The 1,2,4-triazole ring in this compound has three nitrogen atoms, but they are not equivalent, leading to the question of which nitrogen is the most basic and therefore the preferred site of protonation.

Theoretical studies, which calculate properties like proton affinity and the Gibbs free energy of protonation, consistently show that the N4 atom is the most favorable site for protonation in 1,2,4-triazole and its derivatives. researchgate.nettubitak.gov.tr

The key findings from these DFT studies include:

Proton Affinity : Calculations show that the proton affinity of the N4 nitrogen is significantly higher than that of N1 or N2.

Thermodynamic Stability : The protonated form where the proton is attached to N4 (the 4H-1,2,4-triazolium cation) is thermodynamically more stable than the forms protonated at N1 or N2. tubitak.gov.tr

Fukui Indices and Charge Distribution : These reactivity descriptors are used to identify the most nucleophilic regions of the molecule. Analyses indicate that the N4 atom is the most likely site for electrophilic attack by a proton. researchgate.net

Transition State Analysis : Mechanistic studies have explored the reaction between 1,2,4-triazole and acids like HCl. By calculating the transition state structures and energy barriers, these studies confirm that the pathway leading to protonation at N4 is more favorable than at N2. researchgate.net

Understanding the preferred site of protonation is essential for interpreting the reactivity, solubility, and biological interactions of this compound.

Table 3: Mentioned Compounds

Reactivity Mechanisms and Chemical Transformations of 1 Ethyl 1,2,4 Triazole

Nucleophilic and Electrophilic Reactivity of the Triazole Ring

The 1,2,4-triazole (B32235) ring system, including its N-substituted derivatives like 1-Ethyl-1,2,4-triazole, possesses a distinct electronic nature that allows for both nucleophilic and electrophilic interactions. The ring is considered aromatic, with 6π electrons delocalized across the five-membered ring. chemicalbook.com However, the high electronegativity of the three nitrogen atoms results in π-deficient carbon atoms (C3 and C5). This electron deficiency makes the carbon positions susceptible to attack by nucleophiles. chemicalbook.comnih.gov

Conversely, the nitrogen atoms act as centers of electrophilic attack due to their available lone pairs of electrons. chemicalbook.comnih.gov In this compound, the N1 position is already occupied by the ethyl group. Therefore, electrophilic attack, such as protonation or further alkylation, would preferentially occur at the N4 position, and to a lesser extent at the N2 position. The parent 1H-1,2,4-triazole is a weak base, and its protonated form has a pKa of 2.45. wikipedia.org The presence of the electron-donating ethyl group at N1 in this compound is expected to slightly increase the basicity of the remaining ring nitrogens.

The reactivity can be summarized as follows:

Nucleophilic Attack : Occurs at the electron-poor C3 and C5 positions of the triazole ring.

Electrophilic Attack : Occurs at the lone pairs of the nitrogen atoms, primarily at the N4 position for N1-substituted triazoles. chemicalbook.com

The dual reactivity is fundamental to the derivatization of the this compound scaffold. The formation of triazolium ions through electrophilic attack on a nitrogen atom further enhances the ring's susceptibility to nucleophilic attack. chemicalbook.com

Table 1: General Reactivity of the 1,2,4-Triazole Ring

| Reaction Type | Reactive Site(s) on Ring | Description | Reference |

|---|---|---|---|

| Nucleophilic Attack | C3, C5 | The carbon atoms are π-deficient and susceptible to nucleophilic substitution under mild conditions. | chemicalbook.comnih.gov |

| Electrophilic Attack (e.g., Protonation, Alkylation) | N4 (primarily), N2 | The nitrogen atoms have high electron density. In N1-substituted triazoles, the N4 position is the most common site for electrophilic substitution. | chemicalbook.com |

| Acidity | N/A (for N-substituted) | The parent 1H-1,2,4-triazole is weakly acidic (pKa = 10.26), a property removed by N-ethylation. | chemicalbook.com |

| Basicity | N4, N2 | The parent 1,2,4-triazolium ion has a pKa of 2.45. The ethyl group at N1 slightly enhances the basicity of the other nitrogens. | wikipedia.org |

Cycloaddition Reactions Involving 1,2,4-Triazole Moieties

While 1,2,4-triazoles are often the products of cycloaddition reactions, the aromatic triazole ring itself can participate in such transformations, although less commonly than its non-aromatic precursors. bohrium.com The most relevant cycloadditions for synthesizing the triazole core are [3+2] reactions involving species like nitrile ylides, nitrilimines, or azides with a suitable partner. rsc.orgnih.govd-nb.info

For a pre-formed system like this compound, participation in cycloaddition would depend on its ability to act as a dipole or a dipolarophile. Research has shown that related N-substituted triazolium salts can generate azomethine ylides that undergo 1,3-dipolar cycloadditions. rsc.org Furthermore, photochemical methods can induce cycloadditions; for example, photoexcitation of azodicarboxylates can lead to the formation of an azomethine ylide intermediate that reacts with nitriles in a dipolar cycloaddition to yield 1,2,4-triazoles. d-nb.info

A notable synthetic route involves the I2-catalyzed cycloaddition of N-functionalized amidines with hydrazones to construct 3,4,5-trisubstituted 1,2,4-triazoles, highlighting the modularity of cycloaddition strategies in accessing diverse triazole structures. bohrium.com Another key strategy is the formal [3+2] cycloaddition of hydrazones and nitriles. rsc.org While these methods build the ring rather than react with it, they inform the understanding of the stability and potential reactivity of the resulting triazole heterocycle. Recent studies have also unveiled unusual N-N bond-cleaving ring-opening reactions induced by C-H activation-annulation, demonstrating a hidden reactivity in the 1,2,4-triazole backbone. nih.gov

Table 2: Examples of Cycloaddition Reactions for 1,2,4-Triazole Synthesis

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| I2-Catalyzed Cycloaddition | N-functionalized amidines and hydrazones | I2 | 3,4,5-Trisubstituted 1,2,4-triazoles | bohrium.com |

| Formal [3+2] Cycloaddition | N,N-dialkylhydrazones and nitriles | C-chlorination/nucleophilic addition/cyclisation/dealkylation sequence | Multi-substituted N-alkyl-1,2,4-triazoles | rsc.org |

| Photochemical [3+2] Cycloaddition | Azodicarboxylates, diazoalkanes, nitriles | UV irradiation | 1,3,5-Trisubstituted 1,2,4-triazoles | d-nb.info |

| Catalyst-Controlled [3+2] Cycloaddition | Isocyanides and diazonium salts | Ag(I) or Cu(II) | Regioselective 1,3- or 1,5-disubstituted 1,2,4-triazoles | isres.org |

Substitution Reactions on the Triazole Framework

Substitution reactions are a primary method for the functionalization of the this compound ring. As established, the electronic properties of the ring dictate the positions at which these reactions occur.

Electrophilic Substitution: With the N1 position blocked by an ethyl group, electrophilic substitution is directed to the other nitrogen atoms (N2 or N4). However, direct electrophilic substitution on the carbon atoms of the triazole ring is generally difficult due to their electron-deficient nature.

Nucleophilic Substitution: The C3 and C5 positions are activated for nucleophilic aromatic substitution (SNAr). This reactivity can be significantly enhanced by the presence of leaving groups at these positions. A common strategy involves the halogenation of the triazole ring, followed by the displacement of the halide with a variety of nucleophiles. For instance, studies on halogenated 1,2,4-triazole nucleoside analogues demonstrate that halogens at C3 and C5 can be regioselectively replaced by nucleophiles like methoxide, hydrazine (B178648), and thiophenolate. researchgate.net The reactivity of these halogens often allows for sequential and controlled derivatization. Research on the functionalization of ethyl 1-aryl-1H-1,2,4-triazole-3-carboxylates has shown that regioselective bromination can be achieved at the C5 position using NBS (N-Bromosuccinimide) and NaH. rsc.org

Table 3: Substitution Reactions on Substituted 1,2,4-Triazoles

| Substrate Type | Reagent(s) | Position of Substitution | Product | Reference |

|---|---|---|---|---|

| 3,5-Dibromo-1,2,4-triazole derivatives | Nucleophiles (e.g., methoxide, hydrazine, benzylamine, thiophenolate) | C3, C5 | Regioselective C-substituted triazoles | researchgate.net |

| Ethyl 1-(4-chlorophenyl)-1H-1,2,4-triazole-3-carboxylate | NaH, NBS | C5 | Ethyl 5-bromo-1-(4-chlorophenyl)-1H-1,2,4-triazole-3-carboxylate | rsc.org |

Mechanistic Investigations of Derivatization Reactions

Understanding the mechanisms of derivatization is crucial for controlling reaction outcomes and designing synthetic pathways. For this compound, derivatization can proceed through several mechanistic routes.

One area of investigation involves the C-H activation/functionalization of the triazole core. Although less developed for 1,2,4-triazoles compared to their 1,2,3-isomers, a recent study demonstrated a Satoh-Miura-type C-H activation-annulation at a 1,2,4-triazole motif. This process led to an unexpected N-N bond-cleaving ring-opening reaction, revealing complex mechanistic possibilities beyond simple substitution. nih.gov

The mechanism for synthesizing substituted 1,2,4-triazoles often involves a multi-step sequence within a single pot. For example, the I2-catalyzed reaction of amidines and hydrazones is proposed to proceed through a series of steps involving iodination, condensation, and cyclization, where the presence of a hydrogen atom on the hydrazone nitrogen is critical for the transformation. bohrium.com

Mechanistic studies on the formation of 1-alkylidene-1,2,4-triazolinium salts, which are derivatives of triazoles, were conducted using a combination of NMR and DFT (Density Functional Theory) approaches. These investigations provided a revised reaction mechanism, crucial for understanding the regio- and stereoselectivity of the synthesis, and for predicting the outcome with different substrates. acs.org Such detailed mechanistic work on derivatization reactions allows for the rational design of complex molecules based on the 1,2,4-triazole scaffold.

Coordination Chemistry and Metal Organic Frameworks Mofs Involving 1 Ethyl 1,2,4 Triazole Derivatives

1,2,4-Triazoles as Ligands in Transition Metal Complexes

1,2,4-triazoles are highly versatile ligands in coordination chemistry, capable of forming stable complexes with a wide range of transition metal ions. tandfonline.comscispace.com Their coordination behavior is multifaceted; they can act as monodentate ligands, coordinating through one of their nitrogen atoms, or as bidentate bridging ligands, linking two metal centers via their N1 and N2 atoms. scispace.comacs.org This bridging capability is fundamental to the formation of polynuclear complexes and extended network structures. acs.orgresearchgate.net The specific coordination mode adopted often depends on factors such as the substituents on the triazole ring, the nature of the metal ion, and the presence of other coordinating ligands or counter-ions. researchgate.net

The nitrogen donor atoms of the triazole ring can generate a ligand field that is conducive to spin transition phenomena in ferrous (Fe(II)) complexes, which is a key property for developing molecule-based data storage applications. mdpi.com The versatility of 1,2,4-triazole (B32235) and its derivatives is further highlighted by their ability to be incorporated into more complex ligand architectures, such as bis(terdentate) ligands, which can encapsulate two metal centers. nih.gov The coordination results in N6 coordination spheres that are often distorted from ideal octahedral geometry. nih.gov

Early transition metal complexes, for instance with titanium, have also been synthesized, revealing η¹ and η² coordination modes for the 1,2,4-triazolato ligands. acs.org Computational studies suggest that the η²-coordination is generally more stable. acs.org The ability to functionalize 1,2,4-triazoles, for example by introducing amino acid moieties, expands their coordination capabilities, introducing carboxylate groups alongside the triazole's nitrogen donors. mdpi.comdntb.gov.ua This dual functionality allows for the creation of intricate and functional coordination compounds. mdpi.comdntb.gov.ua

Formation of Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs)

The bridging nature of 1,2,4-triazole derivatives is instrumental in the construction of one-dimensional (1D), two-dimensional (2D), and three-dimensional (3D) coordination polymers (CPs) and metal-organic frameworks (MOFs). tennessee.eduscispace.com These extended structures are formed by linking metal ions or clusters with the triazole-based organic linkers. scispace.com The resulting architectures can range from simple chains and layers to complex, interpenetrated networks. mdpi.comacs.org

The design and synthesis of these materials are often guided by the principles of reticular chemistry, where the final topology can be influenced by the choice of metal ion, the specific triazole derivative, and the reaction conditions. mdpi.comresearchgate.net For instance, the use of flexible bis(1,2,4-triazole) ligands in conjunction with polycarboxylate anions has led to a variety of Zn(II) and Cd(II) CPs with diverse structures, including layered motifs, 1D chains, and complex 3D frameworks. acs.orgacs.org Some of these structures exhibit interesting features such as interpenetration and the formation of metal-organic nanotubes. acs.org

Role of 1,2,4-Triazole Amino Acid Linkers in CPs and MOFs

A significant advancement in the field involves the use of 1,2,4-triazole derivatized amino acids as building blocks for CPs and MOFs. mdpi.comdntb.gov.uaresearchgate.net This approach introduces both the N-heterocyclic ring and a carboxylic group on the same ligand, offering multiple coordination sites. mdpi.com This strategy has been successfully employed to create a new family of functional CPs and MOFs with applications in gas adsorption, as sacrificial matrices for oxide synthesis, and in the development of chiral networks. mdpi.comdntb.gov.ua

For example, a synthetic strategy has been established for the derivatization of the amine group in amino acids into a 1,2,4-triazole moiety. mdpi.comresearchgate.net These novel linkers have been used to construct 1D coordination polymers, 2D chiral helicates, and 3D metal-organic frameworks. mdpi.comdntb.gov.ua The resulting materials often exhibit a predominance of the bridging mode of the 1,2,4-triazole over the coordination of the carboxylate group under certain experimental conditions. mdpi.com

Spectroscopic and Structural Characterization of Metal Complexes

The characterization of metal complexes derived from 1-ethyl-1,2,4-triazole and related derivatives relies on a combination of spectroscopic and structural analysis techniques. Infrared (FTIR) spectroscopy is crucial for identifying the coordination of the ligand to the metal center. For instance, the appearance of a band corresponding to the metal-nitrogen stretching vibration is a key indicator of complex formation. ripublication.com In complexes with substituted triazoles, shifts in the vibrational frequencies of functional groups, such as the thiophenolic -SH group, can indicate their involvement in coordination. scispace.com

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is used to characterize the ligands and their complexes in solution. ripublication.comajol.info For diamagnetic complexes, NMR provides insights into the ligand environment and can confirm the formation of the desired product. iucr.org

Magnetic Properties of Polynuclear Triazole-Based Complexes

Polynuclear transition metal complexes featuring bridging 1,2,4-triazole ligands are of significant interest due to their unique magnetic properties. acs.org The N1,N2-bridging mode of the triazole ring provides a short and efficient pathway for magnetic exchange interactions between adjacent metal centers. researchgate.net This can lead to either ferromagnetic (promoting parallel spin alignment) or antiferromagnetic (promoting antiparallel spin alignment) coupling. mdpi.comrsc.org

Magnetic susceptibility measurements over a range of temperatures are the primary experimental technique used to study these properties. acs.orgmdpi.com The data obtained from these measurements can be fitted to theoretical models, such as the isotropic Hamiltonian for a linear trimer (H = −2J (S₁S₂ + S₂S₃)), to quantify the exchange coupling constant (J). researchgate.netmdpi.com

| Complex Type | Metal Ions | Magnetic Coupling | J Value (cm⁻¹) | Reference |

| Binuclear and Tetranuclear | Mn(II)Mn(III) | Ferromagnetic | 0.58 to 1.17 | rsc.org |

| Trinuclear | Mn(II) | Antiferromagnetic | -0.4 K (-0.28 cm⁻¹) | mdpi.com |

| Trinuclear | Ni(II) | Antiferromagnetic | -7.5 K (-5.21 cm⁻¹) | mdpi.com |

| Trinuclear | Cu(II) | Antiferromagnetic | -45 K (-31.28 cm⁻¹) | mdpi.com |

| Triangular | Cu(II) | Antiferromagnetic | -55.6 to -12.8 | acs.orgnih.gov |

| Dinuclear | Co(II) | Weak Antiferromagnetic | -2.4 | nih.gov |

Note: J values converted from Kelvin (K) to wavenumbers (cm⁻¹) using the conversion factor 1 K = 0.695 cm⁻¹.

Applications of 1,2,4-Triazole Derived N-Heterocyclic Carbenes in Catalysis

In recent years, N-heterocyclic carbenes (NHCs) derived from 1,2,4-triazoles have emerged as a significant class of ancillary ligands in transition metal catalysis. nih.goviucr.org These NHCs are strong σ-donating ligands, comparable to the more common imidazole-based NHCs. ias.ac.in The electronic and steric properties of the metal center can be fine-tuned by varying the substituents on the nitrogen atoms of the triazole ring. nih.goviucr.org

Palladium(II) complexes bearing 1,2,4-triazole-based NHC ligands have shown very promising performance in the Suzuki-Miyaura cross-coupling reaction under relatively mild conditions. acs.org Theoretical calculations have indicated that functionalization of the NHC ligand can have a significant effect on the stability of the NHC-metal bond. acs.org

Nickel complexes with 1,2,4-triazole-derived NHC ligands have also been synthesized and utilized as catalysts. For example, they have been successfully applied in the borylation of aryl bromides. researchgate.net Furthermore, rhodium(I) and iridium complexes with triazole-based NHC ligands, including those derived from this compound, have been synthesized and structurally characterized, with ongoing studies into their catalytic applications, such as in transfer hydrogenation reactions. nih.goviucr.orgiucr.org The synthesis of these NHC complexes often involves the preparation of a 1,2,4-triazolium salt precursor, followed by reaction with a suitable metal source. nih.goviucr.orgias.ac.in

Applications in Materials Science Based on 1 Ethyl 1,2,4 Triazole Structures

Electron-Transport and Hole-Blocking Materials

The highly electron-deficient character of the 1,2,4-triazole (B32235) ring system is fundamental to its application as an electron-transport and hole-blocking material in organic electronics. researchgate.net This property facilitates the injection and movement of electrons while impeding the flow of holes, leading to more balanced charge transport within a device, which is crucial for enhancing efficiency and stability. researchgate.netscirp.org

A large number of 1,2,4-triazole derivatives have been developed for these purposes. researchgate.net One of the most well-known examples is 3-(4-biphenyl-yl)-4-phenyl-5-(4-tert-butylphenyl)-1,2,4-triazole (TAZ), which is frequently used as an electron-transporting and hole-blocking layer in organic light-emitting diodes (OLEDs). researchgate.netscirp.org

Beyond small molecules, polymers incorporating the 1,2,4-triazole unit have also been synthesized to leverage these electronic properties. Research into a poly(1,20-distyrylbenzene-co-1,2-[4-(p-ethylphenyl)]triazole) (TRIDSB) copolymer demonstrated its effectiveness as an electron transport material. spiedigitallibrary.orguq.edu.au Its incorporation into multilayer LEDs facilitated electron injection into the emissive layer, significantly boosting device efficiency. spiedigitallibrary.orguq.edu.au Furthermore, a novel water-soluble, 1,2,4-triazole-based material known as 3OTAZ has been shown to be an effective hole-blocking material, contributing to more balanced charge injection and transport in polymer light-emitting diodes (PLEDs). rsc.orgresearchgate.net

Organic Light-Emitting Diodes (OLEDs), Phosphorescent OLEDs (PHOLEDs), and Polymer Light-Emitting Diodes (PLEDs)

Derivatives of 1,2,4-triazole are integral components in the fabrication of high-performance Organic Light-Emitting Diodes (OLEDs), Phosphorescent OLEDs (PHOLEDs), and Polymer Light-Emitting Diodes (PLEDs). researchgate.net Their primary role is often as electron-injection layers (EIL), electron-transport materials (ETM), or hole-blocking layers (HBL), which collectively improve device efficiency, brightness, and stability. researchgate.netrsc.org

In the realm of PLEDs, a water-soluble material composed of a 1,2,4-triazolyl core with diethylene glycol ether groups (3OTAZ) has been successfully used as an EIL between the light-emitting polymer and the aluminum cathode. rsc.orgresearchgate.netrsc.org This approach significantly enhances device performance by improving electron injection and balancing charge transport. rsc.orgresearchgate.net The use of 3OTAZ led to a dramatic increase in luminance and efficiency compared to devices without the EIL. rsc.org The turn-on voltage was also substantially reduced from 8.2 V to 4.3 V. researchgate.net

| Performance Metric | Device without EIL | Device with 3OTAZ EIL | Improvement Factor |

|---|---|---|---|

| Maximum Luminance (cd/m²) | 230 | 2970 | ~13x |

| Maximum Current Efficiency (cd/A) | 0.02 | 0.91 | ~45x |

| Maximum Luminous Power Efficiency (lm/W) | 0.006 | 0.34 | ~57x |

| Turn-on Voltage (V) | 8.2 | 4.3 | ~1.9x Lower |

For multilayer LEDs, a copolymer containing a 1,2-[4-(p-ethylphenyl)]triazole moiety (TRIDSB) was shown to increase the external quantum efficiency of a poly(p-phenylenevinylene)-based device by tenfold. spiedigitallibrary.org In PHOLEDs, which utilize phosphorescent emitters, neutral heteroleptic iridium(III) complexes featuring substituted pyridine-1,2,4-triazole ligands have been synthesized and investigated as emitters, leading to the creation of sky-blue and blue-green emitting devices. isres.orgisres.org Additionally, rsc.orgresearchgate.netrsc.orgtriazolo[4,3-c]quinazoline derivatives have been studied for their photophysical properties, with research noting that the introduction of an ethyl group into the triazole ring can influence the emission characteristics. mdpi.com

Liquid Crystalline Behavior

Certain derivatives of 1,2,4-triazole have been shown to exhibit liquid crystalline properties, a state of matter with properties between those of a conventional liquid and a solid crystal. nih.govresearchgate.netresearchgate.net This behavior is of interest for applications in displays and sensors.

Specific research has focused on ionic liquid crystals (ILCs) based on the 1,2,4-triazolium core. unipa.it A series of di-alkyloxy-phenyl-1,2,4-triazolium trifluoromethanesulfonate (B1224126) salts bearing a perfluoroalkyl chain were synthesized and studied for their thermotropic (temperature-dependent) liquid crystalline behavior. These salts, which differ in the length of the alkyloxy chains on a phenyl ring attached to the triazole core, demonstrated distinct mesomorphic properties. unipa.it

The study, conducted using differential scanning calorimetry and polarized optical microscopy, revealed that the length of the alkyloxy chain directly influences the liquid crystalline phase. unipa.it The salts were found to form a monotropic, columnar liquid crystalline phase. As the length of the alkyloxy chain was increased, an increase in the temperature range of the mesophase was observed. Notably, the salt with the longest chain (a sixteen-atom alkyloxy chain) exhibited two enantiotropic mesophases. unipa.it This tuneability of the liquid crystalline properties based on molecular structure highlights the potential of these materials for creating advanced, ordered materials. unipa.it

| Alkyloxy Chain Length | Observed Mesophase Behavior |

|---|---|

| Shorter Chains | Monotropic, columnar liquid crystalline phase |

| Longer Chains | Increased temperature range of the mesophase |

| Sixteen-Atom Chain | Presence of two enantiotropic mesophases |

Optical Waveguide Applications

Supramolecular structures based on 4-aryl-4H-1,2,4-triazole derivatives have been demonstrated to function as effective optical waveguides. nih.govresearchgate.netresearchgate.netrsc.org These materials can confine and guide light, an essential property for the development of miniaturized photonic devices. researchgate.net

Research has shown that ribbon-like microstructures, formed through the organized self-assembly and aggregation of these triazole derivatives, can propagate their own photoluminescence along their length. researchgate.netrsc.org When a spot on these crystalline ribbons is excited with UV light, the emitted light is not scattered in all directions but is instead guided along the axis of the ribbon, emerging from its ends. This phenomenon confirms their behavior as active optical waveguides. researchgate.net The ability to modify the color of the emitted and guided light through chemical functionalization of the triazole derivatives further enhances their utility in photonic applications. researchgate.net

Proton Exchange Membrane Fuel Cells (PEMFCs)

The 1,2,4-triazole moiety has been identified as a promising component in materials for Proton Exchange Membrane Fuel Cells (PEMFCs), particularly for operation at high temperatures and low humidity. researchgate.netnih.gov Azole compounds, including 1,2,4-triazole, can be incorporated into polymer membranes, such as Nafion, to enhance proton conductivity under these challenging conditions. nih.govmdpi.com They are thought to facilitate proton transport through the Grotthus mechanism, where protons hop between the heterocyclic molecules. nih.gov

To create more robust and fluorine-free membranes, sulfonated poly(sulfone triazole)s have also been synthesized. bohrium.com These polymers integrate the triazole unit directly into the polymer backbone and have shown high thermal and mechanical properties, along with good proton conductivity, making them viable candidates for PEM applications. bohrium.com

Organic Photovoltaic Cells

Derivatives of 1,2,4-triazole have found applications in the field of organic photovoltaic cells. researchgate.net The inherent electronic properties that make them suitable for OLEDs, such as efficient electron transport, are also beneficial for solar cell applications, where efficient charge separation and transport are paramount.

While direct studies on 1-ethyl-1,2,4-triazole in a complete photovoltaic device are not extensively detailed, evidence of its relevant properties comes from related research. For instance, in the characterization of PLEDs containing a 1,2,4-triazole-based electron injection layer (3OTAZ), photovoltaic measurements were performed. rsc.orgresearchgate.net These measurements revealed an increase in the open-circuit voltage (Voc) of the device under illumination. rsc.orgresearchgate.net This enhancement in Voc is a direct confirmation of the material's ability to improve charge-related properties at the interface, a critical factor for the performance of organic photovoltaic cells. This finding indicates that the introduction of the triazole derivative leads to more efficient charge management, a key principle in converting light to electricity. rsc.org

Data Storage Devices

Metal-free derivatives based on the 1,2,4-triazole structure have been identified as having potential applications in data storage devices. researchgate.net The specific mechanisms and device architectures are an area of ongoing research, but the utility of these materials likely stems from their unique electronic and photophysical properties. The ability of certain organic molecules to switch between different stable or metastable states upon application of an external stimulus (such as light or an electric field) is a key principle behind many molecular memory concepts. The stable, electron-accepting nature of the 1,2,4-triazole ring could potentially be exploited to create materials that can store information at a molecular level. researchgate.net

Development of Ionic Liquids from 1-Alkyl-1,2,4-triazolium Salts

The development of ionic liquids (ILs) from 1-alkyl-1,2,4-triazolium salts represents a significant advancement in materials science. These compounds are gaining attention as viable alternatives to the more common imidazolium-based ILs due to their enhanced thermal and chemical stability. researchgate.net The substitution of a carbon atom in the imidazolium (B1220033) ring with an electron-withdrawing nitrogen atom in the 1,2,4-triazolium cation results in a more polarized structure, which imparts unique and advantageous properties. nih.govnih.gov This increased polarization enhances the Brønsted acidity and the hydrogen-bond-donating strength of the cation, opening up new possibilities for materials design and application. nih.gov

The synthesis of 1-alkyl-1,2,4-triazolium salts is typically a multi-step process. The first step involves the regiospecific alkylation of 1,2,4-triazole at the N-1 position to form a 1-alkyl-1,2,4-triazole intermediate, such as this compound. nih.govacs.org Subsequently, the N-4 position of the triazole ring is quaternized using an alkylating agent. This solvent-free direct quaternization is a convenient and mild method that produces 1,2,4-triazolium salts in high purity and yield. researchgate.netresearchgate.net For instance, Brønsted acid-based ILs like 1-ethyl-1,2,4-triazolium triflate have been synthesized by reacting this compound with trifluoromethanesulfonic acid. ias.ac.in This synthetic flexibility allows for the creation of a wide array of triazolium salts with different alkyl substituents and counter-anions, enabling the fine-tuning of their physicochemical properties for specific applications. nih.govacs.org

The properties of 1-alkyl-1,2,4-triazolium ILs are heavily influenced by the nature of the alkyl chains and the counter-anion. Research shows that these ILs possess a wide liquid range, significant thermal stability (up to 270–290 °C), and electrochemical stability. researchgate.net The transport properties, such as ionic conductivity and diffusivity, are strongly affected by the cation. Studies comparing ethyltriazolium ([C₂HTr¹²⁴]) and ethylimidazolium ([C₂HIm]) cations revealed that the triazolium-based ILs exhibit slower dynamics, which is attributed to stronger hydrogen bonding between the cation and the anion. nih.gov This stronger interaction is a consequence of the higher acidity of the triazolium cation compared to its imidazolium analogue. nih.gov Furthermore, poly(ionic liquid)s (PILs) derived from 1,2,4-triazolium have demonstrated unique thermal responsiveness, exhibiting either upper-critical-solution-temperature (UCST) or lower-critical-solution-temperature (LCST) phase transitions depending on the solvent and counter-anion. nih.govacs.org

Table 1: Synthesis and Properties of Selected 1-Alkyl-1,2,4-triazolium Ionic Liquids

| Cation | Anion | Synthesis Method | Key Findings | Reference(s) |

|---|---|---|---|---|

| 1-Ethyl-1,2,4-triazolium | Triflate ([TfO]⁻) | Reaction of this compound with trifluoromethanesulfonic acid. | Colorless liquid, acts as an effective and reusable Brønsted acid catalyst for Biginelli reactions. | ias.ac.in |

| 1-Methyl-4-alkyl-1,2,4-triazolium (alkyl = butyl, octyl, dodecyl) | Methanesulfonate | Solvent-free quaternization of 1-methyl-1,2,4-triazole (B23700) with n-alkyl methanesulfonates. | High purity and yield. Forms halide-free ILs after metathesis. Shows high thermal and electrochemical stability. | researchgate.netresearchgate.net |

| 1-Ethyl-4-butyl-1,2,4-triazolium | Acetylglycine ([Acgly]⁻) | Synthesis followed by measurement of thermophysical properties. | Promising as a heat-transfer fluid with high heat-storage density (~2.38 MJ·cm⁻³·K⁻¹) and thermal conductivity (~0.197 W·m⁻¹·K⁻¹). | acs.org |

| Poly(4-alkyl-1-vinyl-1,2,4-triazolium) | Bis(trifluoromethanesulfonyl)imide ([TFSI]⁻) | Free radical polymerization of vinyl-triazolium monomers. | Exhibits improved loading capacity for transition metal ions (Co²⁺, Ni²⁺, Cu²⁺) compared to imidazolium counterparts. | mpg.de |

| Methyl-substituted 1,2,4-triazolium-based PILs | Iodide (I⁻) or Hexafluorophosphate (PF₆⁻) | Design and synthesis of PILs with varying substituents and counteranions. | Shows UCST-type phase transition in methanol (B129727) (with I⁻) and LCST-type in acetone (B3395972) (with PF₆⁻). | nih.govacs.org |

The unique characteristics of 1-alkyl-1,2,4-triazolium ILs have led to their exploration in various materials science applications. Their acidity and catalytic activity have been harnessed in organic synthesis, such as in the high-yield, one-pot synthesis of dihydropyrimidinones (Biginelli reaction), where the IL catalyst can be easily recovered and reused. ias.ac.in